molecular formula C22H16N2O5 B11592336 (4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol

(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol

Cat. No.: B11592336
M. Wt: 388.4 g/mol
InChI Key: SHPPSUUFEVTMEZ-UHFFFAOYSA-N
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Description

(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core with methoxy and nitrophenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base to form the corresponding imine. This intermediate is then cyclized using a suitable catalyst to yield the chromen-4-one core structure. The reaction conditions often involve the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-2-(4-methoxyphenyl)-4-[(2-nitrophenyl)imino]-4H-chromen-6-ol
  • (4E)-2-(4-methoxyphenyl)-4-[(4-nitrophenyl)imino]-4H-chromen-6-ol
  • (4E)-2-(4-methoxyphenyl)-4-[(3-aminophenyl)imino]-4H-chromen-6-ol

Uniqueness

(4E)-2-(4-methoxyphenyl)-4-[(3-nitrophenyl)imino]-4H-chromen-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitrophenyl groups in specific positions on the chromen-4-one core differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(3-nitrophenyl)iminochromen-6-ol

InChI

InChI=1S/C22H16N2O5/c1-28-18-8-5-14(6-9-18)22-13-20(19-12-17(25)7-10-21(19)29-22)23-15-3-2-4-16(11-15)24(26)27/h2-13,25H,1H3

InChI Key

SHPPSUUFEVTMEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC3=CC(=CC=C3)[N+](=O)[O-])C4=C(O2)C=CC(=C4)O

Origin of Product

United States

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